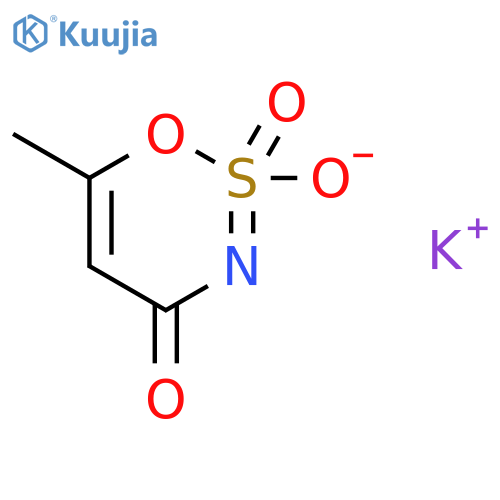Cas no 33665-90-6 (acesulfame)

acesulfame structure
商品名:acesulfame
CAS番号:33665-90-6
MF:C4H5NO4S
メガワット:163.15
MDL:MFCD00868126
CID:54123
acesulfame 化学的及び物理的性質
名前と識別子
-
- acesulfame
- RARECHEM AM UC 0205
- SWEET ONE
- SUNETTE
- POTASSIUM 6-METHYL-1,2,3-OXATHIAZIN-4(3H)-ONE 2,2-DIOXIDE
- 6-methyl-3,4-dihydro-1,2,3-oxathiazin-4-one 2,2-dioxide
- ACESULFAME K
- ACESULFAME POTASSIUM
- ACESULFAME, FCC
- acetosulfam
- acetosulfame
- 3,4-Dihydro-6-methyl-1,2,3-oxathiazin-4-one 2,2-dioxide
- 6-Methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide
-
- MDL: MFCD00868126
- インチ: 1S/C4H5NO4S/c1-3-2-4(6)5-10(7,8)9-3/h2H,1H3,(H,5,6)
- InChIKey: JLEKLYQXZHJOTQ-UHFFFAOYSA-M
- ほほえんだ: [K+].CC1=CC(=O)N=S(=O)([O-])O1
計算された属性
- せいみつぶんしりょう: 162.99400
- どういたいしつりょう: 162.994
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 283
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.8A^2
- 疎水性パラメータ計算基準値(XlogP): -0.3
- ひょうめんでんか: 0
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: 白色結晶粉末。
- 密度みつど: 1.83
- ゆうかいてん: 123-123.5°
- すいようせい: 270 g/L at 20 ºC
- PSA: 80.85000
- LogP: 0.69100
- ようかいせい: 水に溶け、エタノールに微溶解する。
acesulfame セキュリティ情報
- WGKドイツ:1
- RTECS番号:RP4489165
acesulfame 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
acesulfame 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6979374-100.0g |
6-methyl-3,4-dihydro-1,2lambda6,3-oxathiazine-2,2,4-trione |
33665-90-6 | 95.0% | 100.0g |
$69.0 | 2025-03-21 | |
| Chemenu | CM518206-25g |
6-Methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide |
33665-90-6 | 97% | 25g |
$329 | 2022-06-11 | |
| Enamine | EN300-6979374-1.0g |
6-methyl-3,4-dihydro-1,2lambda6,3-oxathiazine-2,2,4-trione |
33665-90-6 | 95.0% | 1.0g |
$21.0 | 2025-03-21 | |
| Enamine | EN300-6979374-50.0g |
6-methyl-3,4-dihydro-1,2lambda6,3-oxathiazine-2,2,4-trione |
33665-90-6 | 95.0% | 50.0g |
$51.0 | 2025-03-21 | |
| Alichem | A449038278-25g |
6-Methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide |
33665-90-6 | 97% | 25g |
$400.00 | 2023-09-02 | |
| Enamine | EN300-6979374-2.5g |
6-methyl-3,4-dihydro-1,2lambda6,3-oxathiazine-2,2,4-trione |
33665-90-6 | 95.0% | 2.5g |
$23.0 | 2025-03-21 | |
| Enamine | EN300-6979374-5.0g |
6-methyl-3,4-dihydro-1,2lambda6,3-oxathiazine-2,2,4-trione |
33665-90-6 | 95.0% | 5.0g |
$26.0 | 2025-03-21 | |
| Enamine | EN300-6979374-0.1g |
6-methyl-3,4-dihydro-1,2lambda6,3-oxathiazine-2,2,4-trione |
33665-90-6 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
| Crysdot LLC | CD11141475-25g |
6-Methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide |
33665-90-6 | 97% | 25g |
$334 | 2024-07-17 | |
| eNovation Chemicals LLC | D963351-100g |
6-methyl-3,4-dihydro-1,2lambda6,3-oxathiazine-2,2,4-trione |
33665-90-6 | 95% | 100g |
$100 | 2025-02-20 |
acesulfame 関連文献
-
Witold Stachowiak,Tomasz Rzemieniecki,Tomasz Klejdysz,Juliusz Pernak,Micha? Niemczak New J. Chem. 2020 44 7017
-
2. Simultaneous analysis of aspartame, cyclamate, saccharin and acesulfame-K by CZE under UV detectionVívian Nazareth Oliveira Fernandes,Leandro Bellozi Fernandes,Juliana Pereira Vasconcellos,Alessandra Vincenzi Jager,Fernando Gustavo Tonin,Marcone Augusto Leal de Oliveira Anal. Methods 2013 5 1524
-
Federico M. Ferrero Vallana,Lynette A. M. Holland,Kenneth R. Seddon,Oreste Todini New J. Chem. 2017 41 1037
-
Tarun Anumol,Shimin Wu,Mauricius Marques dos Santos,Kevin D. Daniels,Shane A. Snyder Environ. Sci.: Water Res. Technol. 2015 1 632
-
Lin Wang,Xiaonan Wen,Ping Li,Jianming Wang,Ping Yang,Hailu Zhang,Zongwu Deng CrystEngComm 2014 16 8537
33665-90-6 (acesulfame) 関連製品
- 88901-36-4(Mogroside V)
- 1317-80-2(Titanium Dioxide)
- 22839-47-0(Aspartame)
- 55589-62-3(Acesulfame potassium)
- 5977-14-0(Acetoacetamide)
- 1758-73-2(Formamidine Sulfuric Acid)
- 1124-11-4(Ligustrazine)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:33665-90-6)安赛蜜

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ